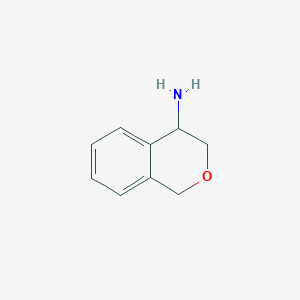

Isochroman-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isochroman-4-amine is an organic compound that belongs to the class of heterocyclic amines It features a benzene ring fused to a tetrahydropyran ring, with an amine group attached to the fourth carbon of the tetrahydropyran ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isochroman-4-amine can be synthesized through various synthetic routes. One common method involves the reduction of isochroman-4-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the intermediate products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of isochroman-4-one using a palladium or platinum catalyst under high pressure and temperature conditions. This method is advantageous due to its scalability and efficiency in producing high yields of the desired amine.

Análisis De Reacciones Químicas

Types of Reactions: Isochroman-4-amine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form isochroman-4-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form tetrahydroisochroman derivatives using strong reducing agents.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Isochroman-4-one.

Reduction: Tetrahydroisochroman derivatives.

Substitution: Various substituted isochroman derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

Isochroman-4-amine serves as a crucial building block in the synthesis of complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and chemicals. For instance, it can be utilized in the synthesis of isochroman derivatives that exhibit diverse chemical properties and biological activities .

Synthetic Routes

The synthesis of this compound typically involves the reduction of isochroman-4-one using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This reaction is often conducted in an inert atmosphere to prevent oxidation of intermediates. Additionally, industrial methods may involve catalytic hydrogenation under high pressure to enhance yield and scalability.

Biological Applications

Pharmacological Properties

Research indicates that this compound and its derivatives possess significant pharmacological properties, including antimicrobial and anticancer activities. Studies have shown that certain isochroman derivatives can inhibit cell proliferation in cancer models, suggesting their potential as therapeutic agents .

Mechanism of Action

this compound interacts with various biological targets, influencing biochemical pathways related to disease progression. Its amine group enhances its ability to form hydrogen bonds with biological macromolecules, potentially leading to the modulation of enzyme activities or receptor interactions .

Medicinal Chemistry

Drug Development

this compound is explored for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents that may address unmet medical needs. For instance, modifications to the isochroman scaffold can lead to compounds with improved efficacy and reduced side effects .

Case Studies

- Anticancer Activity: A study demonstrated that certain isochroman derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their therapeutic potential .

- Antimicrobial Properties: Research has shown that isochroman derivatives can inhibit bacterial growth, suggesting their application in developing new antibiotics .

Industrial Applications

Fine Chemicals Production

In the industrial context, this compound is utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its ability to undergo further functionalization allows for the creation of diverse chemical products tailored for specific applications.

Comparison with Related Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Isochroman-4-one | Ketone derivative; can be reduced to amine | Building block in organic synthesis |

| 6-Bromothis compound | Contains bromine; alters reactivity | Pharmaceutical intermediates |

| Tetrahydroisochroman | Fully saturated; distinct reactivity | Organic synthesis |

Mecanismo De Acción

The mechanism of action of isochroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects on various cellular pathways.

Comparación Con Compuestos Similares

Isochroman-4-one: A ketone derivative of isochroman-4-amine, which can be converted to the amine through reduction.

Tetrahydroisochroman: A fully saturated derivative of this compound, obtained through complete reduction.

Isochroman-1-one: Another isochroman derivative with a different substitution pattern.

Uniqueness: this compound is unique due to the presence of the amine group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature makes it a valuable compound in the synthesis of novel organic molecules and potential therapeutic agents.

Actividad Biológica

Isochroman-4-amine, a bicyclic compound characterized by its unique structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis methods, and relevant case studies regarding this compound, providing a comprehensive overview of its applications in pharmacology.

Chemical Structure and Properties

This compound is a derivative of isochroman, featuring an amine group at the 4-position. Its chemical formula is C9H11N with a molecular weight of 149.19 g/mol. The compound’s structure allows it to interact with various biological targets, particularly within the central nervous system (CNS). It exhibits high gastrointestinal absorption and the ability to cross the blood-brain barrier, making it a candidate for neurological research.

Synthesis Methods

This compound can be synthesized through several methods, including:

-

Reduction of Isochroman-4-one :

- Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Conducted under inert atmospheres to prevent oxidation.

-

Catalytic Hydrogenation :

- Involves hydrogenating isochroman-4-one using palladium or platinum catalysts under high pressure and temperature conditions for industrial scalability.

Pharmacological Properties

This compound has been studied for its diverse pharmacological properties:

- Neuropharmacology : The compound shows potential as a lead for developing drugs targeting CNS disorders due to its interaction with neurotransmitter systems.

- Antimicrobial Activity : Derivatives of this compound have demonstrated antimicrobial properties, indicating potential applications in treating infections .

- Anticancer Activity : Some studies suggest that isochroman derivatives exhibit anticancer effects, although specific mechanisms and efficacy require further investigation .

Case Studies

- Neuroprotective Effects : Research has shown that isochroman derivatives can protect neuronal cells from oxidative stress, suggesting their potential in treating neurodegenerative diseases like Alzheimer's.

- Vasodilatory Effects : Isochroman derivatives have been evaluated for their ability to induce vasodilation and antagonize α1-adrenergic receptors, which may have implications in hypertension treatment .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds to highlight its unique properties:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| (R)-Chroman-4-amine hydrochloride | C9H12ClN | Similar structure but differs in stereochemistry |

| Spiro[isochroman-1,4'-piperidine] | C14H15N | Contains a piperidine moiety, altering activity |

| 7-Chlorothis compound | C9H8ClN | Chlorine substitution affects reactivity |

This table illustrates the diversity within the isochroman family while emphasizing the specific characteristics of this compound that make it a valuable compound for drug development.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Interaction with Receptors : It is believed to interact with various neurotransmitter receptors, influencing neurotransmission and potentially modulating mood and cognition.

- Inhibition of Enzymatic Activity : Some derivatives have been identified as inhibitors of acetylcholinesterase, which could enhance cholinergic signaling in the brain .

- Antioxidant Properties : The compound may also exhibit antioxidant effects, contributing to its neuroprotective capabilities .

Future Directions

Research into this compound is ongoing, with future studies aimed at:

- Elucidating specific binding affinities and mechanisms of action.

- Developing novel derivatives with enhanced pharmacological profiles.

- Exploring additional therapeutic applications beyond neuropharmacology and oncology.

Propiedades

IUPAC Name |

3,4-dihydro-1H-isochromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYWBOBBXXDXHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.